(S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
This compound is a tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines. Tetrahydroisoquinolines are saturated derivatives of isoquinolines, where the double bonds in the ring have been reduced. They are often found in alkaloids and are used in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of this compound would consist of a tetrahydroisoquinoline core, with a 3-bromophenyl group at the 4-position, two chlorine atoms at the 6 and 8-positions, and a methyl group at the 2-position. The “(S)” indicates that this compound is the “S” enantiomer, meaning it rotates plane-polarized light in a counterclockwise direction .Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions . The presence of the bromine and chlorine atoms could make this compound a good candidate for further substitution reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. Generally, tetrahydroisoquinolines are stable compounds. The presence of the halogens might make this compound more reactive .Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
THIQ derivatives are recognized as "privileged scaffolds" in drug discovery due to their presence in numerous biologically active compounds. Initially associated with neurotoxic effects, further research uncovered their preventive potential against Parkinsonism and their anticancer properties. The approval of trabectedin (a THIQ derivative) by the US FDA for treating soft tissue sarcomas marks a significant milestone. THIQ derivatives have been synthesized and evaluated for various therapeutic activities, showing promise in cancer treatment, central nervous system disorders, infectious diseases (malaria, tuberculosis, HIV-infection), and more (Singh & Shah, 2017).
Neuroprotective and Antidepressant Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous compound in the mammalian brain, has shown neuroprotective, antiaddictive, and antidepressant-like activity in animal models. These effects may involve mechanisms such as MAO inhibition, free radical scavenging, and antagonism to the glutamatergic system. The therapeutic potential of 1MeTIQ in treating neurodegenerative diseases and mood disorders highlights the versatile applications of THIQ derivatives (Antkiewicz‐Michaluk et al., 2018).
Synthesis and Industrial Applications
Research into efficient synthesis methods for THIQ derivatives and related compounds continues to be of significant interest. For instance, practical synthesis approaches for biphenyl intermediates essential in manufacturing anti-inflammatory drugs have been explored, emphasizing the importance of THIQ derivatives in pharmaceutical manufacturing (Qiu et al., 2009).
Future Directions
Properties
IUPAC Name |
(4S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2N/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h2-7,14H,8-9H2,1H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWTVCXFOSCRP-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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